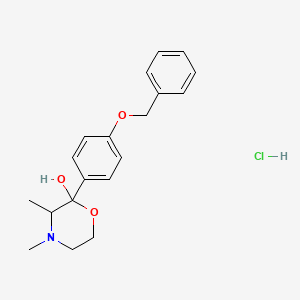![molecular formula C16H15BrCa B12542198 Calcium, [(1S)-1-methyl-2,2-diphenylcycloprop-1-yl]bromo- CAS No. 147283-14-5](/img/structure/B12542198.png)
Calcium, [(1S)-1-methyl-2,2-diphenylcycloprop-1-yl]bromo-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Calcium, [(1S)-1-methyl-2,2-diphenylcycloprop-1-yl]bromo- is a chemical compound that features a calcium ion coordinated to a bromo-substituted cyclopropyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Calcium, [(1S)-1-methyl-2,2-diphenylcycloprop-1-yl]bromo- typically involves the reaction of a suitable cyclopropyl precursor with a calcium salt. One common method involves the use of [(1S)-1-methyl-2,2-diphenylcycloprop-1-yl]bromide as the starting material, which is reacted with calcium carbonate in the presence of a suitable solvent such as tetrahydrofuran. The reaction is carried out under an inert atmosphere to prevent oxidation and is typically heated to reflux to ensure complete reaction .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of high-purity starting materials and stringent control of reaction conditions are crucial to obtain the desired product with high purity and yield .
Analyse Des Réactions Chimiques
Types of Reactions
Calcium, [(1S)-1-methyl-2,2-diphenylcycloprop-1-yl]bromo- undergoes various types of chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles such as hydroxide, amine, or thiol groups under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or hydroxides.
Reduction Reactions: Reduction can lead to the formation of the corresponding hydride or dehalogenated product.
Common Reagents and Conditions
Common reagents used in these reactions include sodium hydroxide for substitution reactions, hydrogen peroxide for oxidation reactions, and lithium aluminum hydride for reduction reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with hydroxide yields the corresponding alcohol, while oxidation with hydrogen peroxide yields the corresponding oxide .
Applications De Recherche Scientifique
Calcium, [(1S)-1-methyl-2,2-diphenylcycloprop-1-yl]bromo- has several scientific research applications:
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme activity.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving calcium signaling pathways.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism by which Calcium, [(1S)-1-methyl-2,2-diphenylcycloprop-1-yl]bromo- exerts its effects involves the interaction of the calcium ion with various molecular targets. The calcium ion can modulate the activity of enzymes and other proteins by binding to specific sites, thereby influencing cellular processes such as signal transduction and muscle contraction . The bromo-substituted cyclopropyl group may also interact with other molecules, contributing to the compound’s overall activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Calcium, [(1S)-1-methyl-2,2-diphenylcycloprop-1-yl]chloride
- Calcium, [(1S)-1-methyl-2,2-diphenylcycloprop-1-yl]fluoride
- Calcium, [(1S)-1-methyl-2,2-diphenylcycloprop-1-yl]iodide
Uniqueness
Calcium, [(1S)-1-methyl-2,2-diphenylcycloprop-1-yl]bromo- is unique due to the presence of the bromo group, which imparts distinct reactivity and properties compared to its chloride, fluoride, and iodide analogs. The bromo group is more reactive in substitution reactions, making this compound particularly useful in synthetic applications where such reactivity is desired .
Propriétés
Numéro CAS |
147283-14-5 |
|---|---|
Formule moléculaire |
C16H15BrCa |
Poids moléculaire |
327.27 g/mol |
Nom IUPAC |
calcium;(2-methyl-1-phenylcyclopropyl)benzene;bromide |
InChI |
InChI=1S/C16H15.BrH.Ca/c1-13-12-16(13,14-8-4-2-5-9-14)15-10-6-3-7-11-15;;/h2-11H,12H2,1H3;1H;/q-1;;+2/p-1 |
Clé InChI |
UAIUPXVDXPZJPQ-UHFFFAOYSA-M |
SMILES canonique |
C[C-]1CC1(C2=CC=CC=C2)C3=CC=CC=C3.[Ca+2].[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethanethioamide, N-[2,2,2-trichloro-1-[(phenylsulfonyl)amino]ethyl]-](/img/structure/B12542125.png)
![2-Methylidene-7-phenyl-1,4,6,9-tetraoxaspiro[4.4]nonane](/img/structure/B12542128.png)
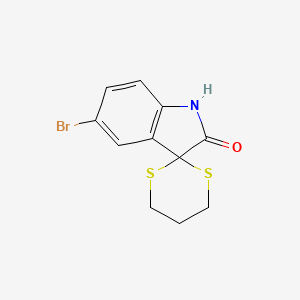

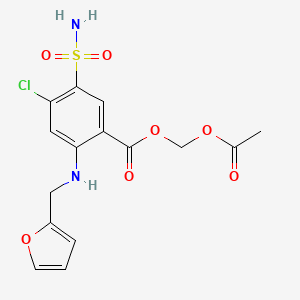
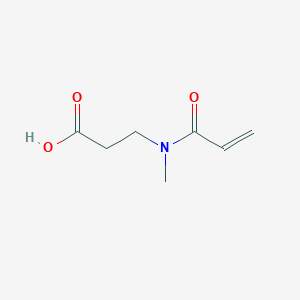
![2-[(Pentan-3-ylidene)amino]ethan-1-amine](/img/structure/B12542151.png)


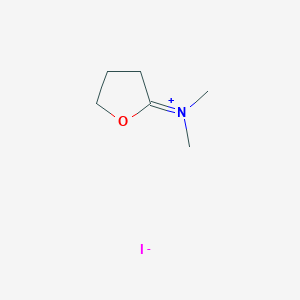
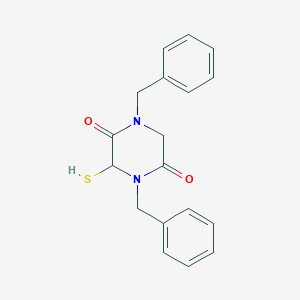
![[4-(Chloromethyl)phenyl]sulfuramidous acid](/img/structure/B12542167.png)
![Methanamine, N-[(4-chlorophenyl)methylene]-1-cyclohexylidene-](/img/structure/B12542178.png)
